![molecular formula C32H13BF10 B14229819 ([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane CAS No. 820972-26-7](/img/structure/B14229819.png)
([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane: is a boron-containing compound known for its unique structural and electronic properties. This compound features a binaphthyl backbone with two pentafluorophenyl groups attached to a boron atom. The presence of pentafluorophenyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane typically involves the reaction of [1,1’-Binaphthalen]-2-ylboronic acid with pentafluorophenyl lithium . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods: Industrial production of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized to achieve the desired purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borane to its corresponding borohydride.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride compounds.
Substitution: Various substituted borane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is widely used as a Lewis acid catalyst in organic synthesis. Its strong electron-withdrawing properties make it an excellent catalyst for various reactions, including polymerization and hydroboration.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating protein-ligand interactions. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Industry: Industrially, ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it a valuable component in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from other molecules, facilitating various chemical reactions. This compound interacts with molecular targets such as carbonyl groups, olefins, and other electron-rich species, promoting reactions like hydroboration and polymerization.
Comparaison Avec Des Composés Similaires
- Tris(pentafluorophenyl)borane
- Dimesitylborane
- Triphenylborane
Comparison: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is unique due to its binaphthyl backbone, which provides additional steric hindrance and electronic effects compared to other boranes. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
820972-26-7 |
|---|---|
Formule moléculaire |
C32H13BF10 |
Poids moléculaire |
598.2 g/mol |
Nom IUPAC |
(1-naphthalen-1-ylnaphthalen-2-yl)-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C32H13BF10/c34-23-21(24(35)28(39)31(42)27(23)38)33(22-25(36)29(40)32(43)30(41)26(22)37)19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H |
Clé InChI |
QOOQLXCAIVEUOZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)(C5=C(C(=C(C(=C5F)F)F)F)F)C6=C(C(=C(C(=C6F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
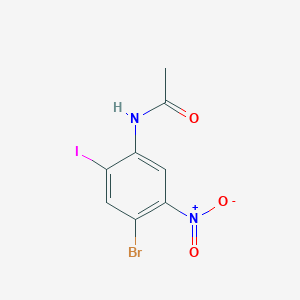
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
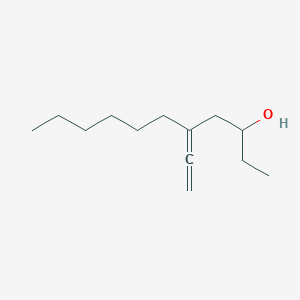
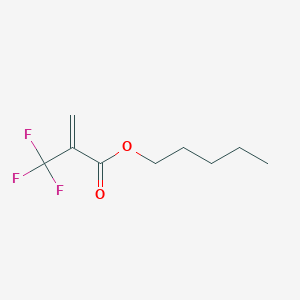
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
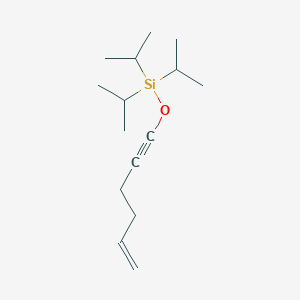
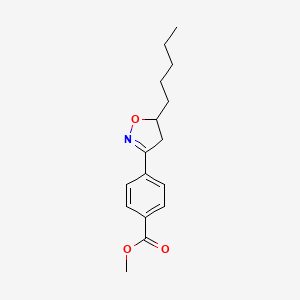
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
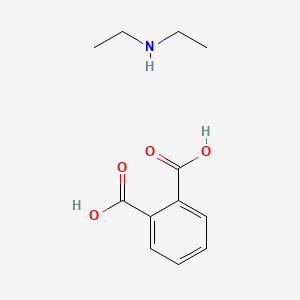
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
